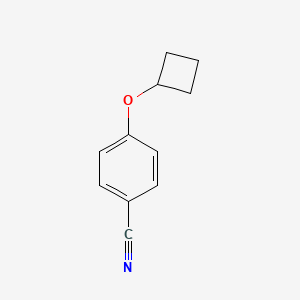

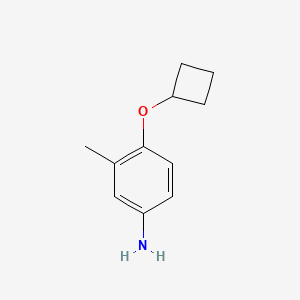

4-Cyclobutoxybenzonitrile

Vue d'ensemble

Description

4-Cyclobutoxybenzonitrile is an organic compound derived from benzonitrile . It has a CAS Number of 1249525-46-9 and a molecular weight of 173.21 .

Molecular Structure Analysis

The molecular structure of 4-Cyclobutoxybenzonitrile can be represented by the InChI code: 1S/C11H11NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3H2 . This indicates that the molecule consists of a benzonitrile group attached to a cyclobutane ring via an ether linkage.Physical And Chemical Properties Analysis

4-Cyclobutoxybenzonitrile has a molecular weight of 173.21 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Radiofluorination for Radiopharmaceuticals

Compounds like 4-fluorobenzonitrile oxide have been utilized in the synthesis of radiofluorinated compounds, highlighting their potential in creating radiopharmaceuticals for diagnostic imaging. These applications involve cycloadditions suitable for labeling sensitive biopolymers, illustrating the utility of benzonitrile derivatives in medical diagnostics and research (Zlatopolskiy et al., 2012).

Anticancer Research

A family of Iron(II)-Cyclopentadienyl compounds with benzonitrile ligands has shown strong activity against colorectal and triple-negative breast cancer cells. This research demonstrates the therapeutic potential of benzonitrile derivatives in developing anticancer drugs (Pilon et al., 2020).

Analytical Chemistry

In analytical chemistry, 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), facilitating the analysis of small molecules, peptides, and proteins. This highlights its role in advancing analytical methodologies for biomolecular studies (Gu et al., 2021).

Serotonin Receptor Research

Derivatives like 25CN-NBOH, a selective agonist for the serotonin 2A receptor, underline the significance of benzonitrile derivatives in neuropharmacology, offering insights into serotonin signaling and potential therapeutic applications (Rørsted et al., 2021).

Intramolecular Charge Transfer Studies

Studies on 4-aminobenzonitrile have contributed to our understanding of intramolecular charge transfer, shedding light on fundamental processes relevant to the development of novel photophysical and photochemical applications (Perveaux et al., 2015).

Propriétés

IUPAC Name |

4-cyclobutyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWNYQQDEVGIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutoxybenzonitrile | |

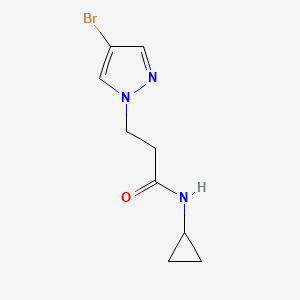

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)

amine](/img/structure/B3093845.png)